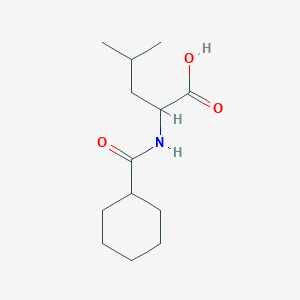

N-(Cyclohexylcarbonyl)leucine

説明

N-(Cyclohexylcarbonyl)leucine is a derivative of leucine, an essential amino acid.

準備方法

Synthetic Routes and Reaction Conditions

N-(Cyclohexylcarbonyl)leucine can be synthesized through the reaction of leucine with cyclohexylcarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

化学反応の分析

Types of Reactions

N-(Cyclohexylcarbonyl)leucine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the cyclohexylcarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of N-substituted derivatives.

科学的研究の応用

Pharmacological Applications

1.1 Drug Development

N-(Cyclohexylcarbonyl)leucine has been studied for its potential as a prodrug. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body. The modification of leucine into this compound may enhance its bioavailability and therapeutic efficacy by altering its transport mechanisms across cellular membranes.

- Mechanism of Action : Similar to other leucine derivatives, this compound may utilize organic anion transporters (OATs) for cellular uptake, which could bypass limitations associated with traditional amino acid transporters like LAT1 (L-type amino acid transporter) . This mechanism is particularly relevant in targeting conditions that involve metabolic dysfunction, such as lysosomal storage disorders .

1.2 Neurological Disorders

Research indicates that leucine and its derivatives can impact neurological health. For instance, N-acetyl-leucine has been investigated for its efficacy in treating cerebellar ataxia and other neurological disorders by enhancing mitochondrial function and reducing oxidative stress . this compound may similarly exhibit neuroprotective properties.

Biochemical Studies

2.1 Protein Synthesis

Leucine is well-known for stimulating the mTORC1 signaling pathway, which plays a crucial role in protein synthesis and muscle growth . this compound can be expected to retain this property due to its structural similarity to leucine, thus making it a candidate for studies aiming to enhance muscle recovery and growth in clinical settings.

2.2 Metabolic Health

Leucine supplementation has shown promise in improving metabolic health by enhancing insulin sensitivity and lipid metabolism . The potential application of this compound in metabolic disease management warrants further investigation to determine optimal dosages and mechanisms.

Table 1: Summary of Research Findings on Leucine Derivatives

作用機序

The mechanism of action of N-(Cyclohexylcarbonyl)leucine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and transporters involved in amino acid metabolism. This modulation can influence various cellular processes, including protein synthesis and signal transduction .

類似化合物との比較

Similar Compounds

N-Acetyl-leucine: Another derivative of leucine with similar biological activity.

N-Benzoyl-leucine: A compound with a benzoyl group instead of a cyclohexylcarbonyl group.

N-Formyl-leucine: A derivative with a formyl group.

Uniqueness

N-(Cyclohexylcarbonyl)leucine is unique due to its cyclohexylcarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

生物活性

N-(Cyclohexylcarbonyl)leucine is a synthetic derivative of leucine, an essential amino acid known for its pivotal role in protein synthesis and metabolic regulation. This compound has garnered interest due to its potential therapeutic applications and its influence on various biological pathways. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential clinical implications.

This compound functions primarily through modulation of the mTORC1 (mammalian target of rapamycin complex 1) signaling pathway, which is crucial for cell growth and metabolism. Leucine and its derivatives activate mTORC1 by binding to leucyl-tRNA synthetase (LRS), which acts as a sensor for leucine levels within cells. This activation leads to increased protein synthesis and cell proliferation, particularly in muscle and adipose tissues .

Key Points:

- Molecular Interaction: this compound is believed to enhance mTORC1 activity by facilitating the binding of LRS to Rag GTPases, promoting downstream signaling that stimulates protein synthesis .

- Cellular Uptake: The uptake of this compound into cells is mediated by transporters such as LAT1 (L-type amino acid transporter), which is critical for the transportation of branched-chain amino acids across cellular membranes .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it can effectively cross cellular membranes due to its structural properties. Studies indicate that modifications to the leucine backbone can influence its absorption and distribution in tissues.

Absorption Characteristics:

- Transport Mechanisms: this compound utilizes both LAT1 and organic anion transporters (OATs) for cellular uptake. Its affinity for these transporters can dictate its bioavailability and therapeutic efficacy .

- Metabolic Stability: The compound's stability in biological systems is crucial for maintaining effective concentrations at target sites, influencing its overall activity .

Biological Effects

This compound exhibits several biological effects that are relevant to health and disease:

- Protein Synthesis: Enhances muscle protein synthesis, making it a potential candidate for therapeutic use in conditions like cachexia or muscle wasting disorders .

- Regulation of Energy Metabolism: Influences metabolic pathways related to energy production, particularly in skeletal muscle, where it promotes mitochondrial biogenesis and function .

- Neuroprotective Effects: Preliminary studies suggest that leucine derivatives may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have explored the effects of leucine derivatives, including this compound, on various physiological processes:

特性

IUPAC Name |

2-(cyclohexanecarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOSQGRPLTUAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923802 | |

| Record name | N-[Cyclohexyl(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121428-84-0 | |

| Record name | N-Cyclohexanoylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121428840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Cyclohexyl(hydroxy)methylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。